molecular formula C8H6Cl2F3NS B1431247 2-Chloro-6-(2'-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine CAS No. 1053657-72-9

2-Chloro-6-(2'-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine

Cat. No. B1431247
M. Wt: 276.11 g/mol
InChI Key: PXUYWDYLZFNVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(2'-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine, also known as CCTP, is a novel sulfonylchloride compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. CCTP has been used in a variety of scientific research studies to investigate its potential as a therapeutic agent, as well as its biochemical and physiological effects.

Scientific Research Applications

2-Chloro-6-(2'-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine has been used in various scientific research studies to investigate its potential as a therapeutic agent, as well as its biochemical and physiological effects. For example, it has been used to investigate its effects on the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 2-Chloro-6-(2'-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine has been used to study its anti-inflammatory and anti-cancer properties, as well as its ability to modulate the activity of the enzyme cytochrome P450.

Mechanism Of Action

The exact mechanism of action of 2-Chloro-6-(2'-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine is still not fully understood. However, it is thought to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 2-Chloro-6-(2'-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine has been shown to modulate the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other chemicals.

Biochemical And Physiological Effects

2-Chloro-6-(2'-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 2-Chloro-6-(2'-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to modulate the activity of the enzyme cytochrome P450.

Advantages And Limitations For Lab Experiments

2-Chloro-6-(2'-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine has several advantages for laboratory experiments. For example, it is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. In addition, it is non-toxic and has a low melting point, making it ideal for use in a variety of laboratory applications. However, 2-Chloro-6-(2'-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine also has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research involving 2-Chloro-6-(2'-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine. For example, further studies could be conducted to investigate its potential therapeutic applications, such as its ability to inhibit the enzyme acetylcholinesterase. In addition, further research could be conducted to investigate its ability to modulate the activity of the enzyme cytochrome P450, as well as its anti-inflammatory and anti-cancer properties. Finally, further research could be conducted to investigate its potential as a drug delivery system, as well as its ability to target specific tissues or cell types.

properties

IUPAC Name

2-chloro-6-(2-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F3NS/c9-1-2-15-7-4-5(8(11,12)13)3-6(10)14-7/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUYWDYLZFNVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1SCCCl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201185405
Record name 2-Chloro-6-[(2-chloroethyl)thio]-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201185405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(2'-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine

CAS RN

1053657-72-9
Record name 2-Chloro-6-[(2-chloroethyl)thio]-4-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053657-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-[(2-chloroethyl)thio]-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201185405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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